REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:13]=[C:12]([OH:14])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.Cl[C:17]([F:23])([F:22])C(OC)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>C(C(C)=O)C>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:12]([O:14][CH:17]([F:23])[F:22])[CH:13]=[C:4]([C:3]([O:2][CH3:1])=[O:15])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)O)=O
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)(F)F
|
Name
|
cesium carbonate
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
filter though a filtering agent
|
Type
|
WASH
|
Details
|
wash with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 10:90 to 30:70 ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)OC(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |